
N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide, also known as FMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMA is a white powder that is soluble in organic solvents and is stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields. In the field of organic electronics, N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has been used as a building block for the synthesis of organic semiconductors. N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide-based semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
In the field of medicinal chemistry, N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has been studied for its potential as an anti-cancer agent. Studies have shown that N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has also been studied for its potential as an anti-inflammatory agent, with promising results.
Wirkmechanismus
The mechanism of action of N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or by inducing apoptosis in cancer cells. N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects
Studies have shown that N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide can have significant biochemical and physiological effects. In vitro studies have shown that N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide in lab experiments is its stability under normal conditions. N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide is also soluble in organic solvents, which makes it easy to handle in the lab. However, N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide is a synthetic compound, and its synthesis can be complex and time-consuming. Additionally, the purity of the product can be affected by impurities in the starting materials or by incomplete reactions.
Zukünftige Richtungen
There are many potential future directions for the study of N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide. In the field of organic electronics, N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide-based semiconductors could be further developed for use in OLEDs, OFETs, and OSCs. In the field of medicinal chemistry, N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide could be further studied for its potential as an anti-cancer and anti-inflammatory agent. Additionally, the mechanism of action of N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide could be further elucidated to better understand its effects on cancer cells and inflammation.
Synthesemethoden
The synthesis of N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide involves a multi-step process that includes the reaction of fluorene with methyl chloroformate, followed by the reaction of the resulting intermediate with 2-methylphenol. The final product is obtained by the reaction of the intermediate with N,N-dimethylformamide and triethylamine. The purity of the product can be improved by recrystallization using a suitable solvent.
Eigenschaften
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-15-6-2-5-9-21(15)25-14-22(24)23-18-10-11-20-17(13-18)12-16-7-3-4-8-19(16)20/h2-11,13H,12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOHDWMWQGKUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-9H-fluoren-2-yl-2-(2-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)
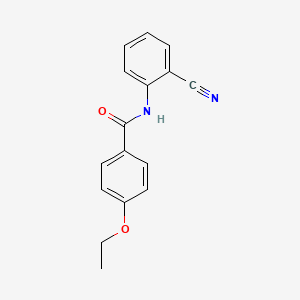
![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)
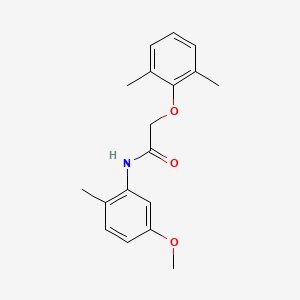
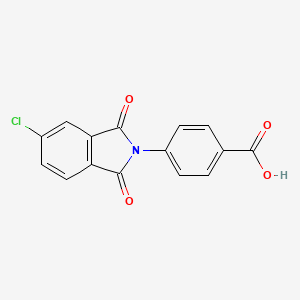
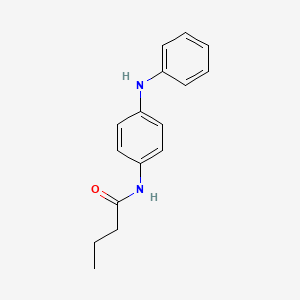
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
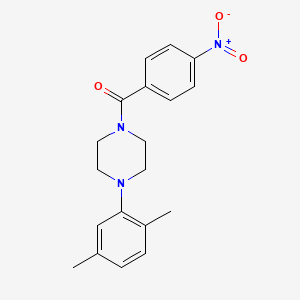
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)
![[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)
![4-(dimethylamino)benzaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5699668.png)
![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)